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Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an

integral membrane enzyme responsible for the degradation of endogenous fatty acid amides

(FAAs), including the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279

elevates the levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and

oleoylethanolamide (OEA), thereby potentiating their signaling. JNJ-42165279 acts as a

covalently binding but slowly reversible inhibitor of FAAH.[1] These application notes provide

detailed protocols for in vitro assays to characterize the inhibitory activity of JNJ-42165279

against FAAH.
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Parameter Species Value Notes

IC50
Human (recombinant

FAAH)
70 ± 8 nM

Apparent IC50

determined after 1-

hour post-incubation

with the enzyme.[2]

IC50
Rat (recombinant

FAAH)
313 ± 28 nM

Apparent IC50

determined after 1-

hour post-incubation

with the enzyme.[2]

Selectivity

Panel of 50 receptors,

enzymes,

transporters, and ion

channels

No significant

inhibition (>50%) at 10

µM

Demonstrates high

selectivity for FAAH.

[2]

CYP Inhibition
CYP1A2, 2C8, 2C9,

2C19, 2D6, 3A4
No inhibition at 10 µM

Low potential for drug-

drug interactions

mediated by these

enzymes.[2][3]

hERG Inhibition hERG channel No inhibition at 10 µM

Low risk of cardiac-

related adverse

effects.[2][3]

Mechanism of

Inhibition

Covalent, slowly

reversible

The apparent IC50 is

dependent on the

incubation time with

the enzyme.[2]

Partial return of

enzymatic activity was

observed after

dialysis.[3]

Signaling Pathway
The following diagram illustrates the mechanism of action of JNJ-42165279 in the context of

the endocannabinoid signaling pathway.
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Mechanism of FAAH inhibition by JNJ-42165279.

Experimental Protocols
Determination of Apparent IC50 using a Fluorescence-
Based Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of

JNJ-42165279 against FAAH using a fluorogenic substrate. The assay measures the hydrolysis

of a non-fluorescent FAAH substrate to a fluorescent product.

Materials:

Recombinant human FAAH

JNJ-42165279 dihydrochloride

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide -

AAMCA)

DMSO (for compound dilution)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8295929?utm_src=pdf-body-img
https://www.benchchem.com/product/b8295929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well black microplates

Fluorescence microplate reader

Procedure:

Compound Preparation:

Prepare a stock solution of JNJ-42165279 dihydrochloride in DMSO.

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations

for the IC50 curve.

Assay Setup:

In a 96-well black microplate, add the following to the respective wells:

Blank wells: Assay buffer only.

Control (100% activity) wells: Assay buffer and DMSO (vehicle control).

Inhibitor wells: Assay buffer and serial dilutions of JNJ-42165279.

Add the recombinant human FAAH enzyme solution to all wells except the blank wells.

Pre-incubation:

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the covalent

binding of JNJ-42165279 to the FAAH enzyme. The pre-incubation time is critical for

covalent inhibitors and should be kept consistent.

Reaction Initiation:

Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader.
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Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C,

with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

Normalize the reaction rates to the control wells (100% activity).

Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Dependent Inhibition Assay
This protocol is designed to characterize the time-dependent nature of FAAH inhibition by JNJ-

42165279, which is a hallmark of covalent inhibitors.

Materials:

Same as for the IC50 determination assay.

Procedure:

Compound and Enzyme Preparation:

Prepare a fixed concentration of JNJ-42165279 and the FAAH enzyme in the assay buffer.

Time-Course Incubation:

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the

enzyme-inhibitor mixture.

Residual Activity Measurement:

For each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to

the aliquot.

Immediately measure the fluorescence kinetically as described in the IC50 protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Determine the initial reaction rate for each time point.

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-

incubation time.

The slope of this plot will give the observed rate of inactivation (kobs).

By repeating this experiment at different concentrations of JNJ-42165279, the inactivation

rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation

(KI) can be determined by plotting kobs versus the inhibitor concentration.

Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of JNJ-

42165279.
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In Vitro Assay Workflow for JNJ-42165279

1. Reagent Preparation
(JNJ-42165279, FAAH, Buffer, Substrate)

2. Plate Setup
(Blank, Control, Inhibitor Wells)

3. Pre-incubation
(Inhibitor + Enzyme)

4. Reaction Initiation
(Addition of Substrate)

5. Kinetic Fluorescence Reading

6. Data Analysis

IC50 Determination Time-Dependent Inhibition Assay Selectivity Profiling

Characterization of Inhibitory Profile
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Workflow for in vitro characterization of JNJ-42165279.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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